Cas no 34959-81-4 (Ethyl 3-Chloro-2,4-dioxopentanoate)
Ethyl 3-Chloro-2,4-dioxopentanoate Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,3-chloro-2,4-dioxo-, ethyl ester
- ethyl 3-chloro-2,4-dioxopentanoate
- 3-Chlor-2,4-dioxo-valeriansaeure-aethylester
- 3-chloro-2,4-dioxo-pentanoic acid ethyl ester
- 3-chloro-2,4-dioxo-valeric acid ethyl ester
- AC1MHKYP
- Aethyl-3-chlor-2,4-dioxopentanoat
- AG-F-20093
- AK-99884
- AM80996
- ANW-54751
- CTK4H3352
- ethyl 3-chloro-2,4-dioxovalerate
- SBB091502
- AKOS006273335
- SY139482
- DTXSID30388308
- ETHYL3-CHLORO-2,4-DIOXOPENTANOATE
- Pentanoic acid, 3-chloro-2,4-dioxo-, ethyl ester
- EN300-111859
- 34959-81-4
- CS-0451484
- 3-Chloro-2,4-dioxo-pentanoic ethyl ester
- FT-0686169
- SCHEMBL4330611
- KJXBRTITCZOHRP-UHFFFAOYSA-N
- MFCD00173820
- Ethyl 3-Chloro-2,4-dioxopentanoate
-
- MDL: MFCD00173820
- Inchi: 1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
- InChI Key: KJXBRTITCZOHRP-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)C(C(=O)OCC)=O
Computed Properties
- Exact Mass: 192.0189365g/mol
- Monoisotopic Mass: 192.0189365g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.9
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- Density: 1.254±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 225.6±25.0 ºC (760 Torr),
- Flash Point: 89.2±22.2 ºC,
- Solubility: Dissolution (50 g/l) (25 º C),
Ethyl 3-Chloro-2,4-dioxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940228-100mg |
Ethyl 3-Chloro-2,4-dioxopentanoate |
34959-81-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940228-500mg |
Ethyl 3-Chloro-2,4-dioxopentanoate |
34959-81-4 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E940228-1g |
Ethyl 3-Chloro-2,4-dioxopentanoate |
34959-81-4 | 1g |
$ 365.00 | 2022-06-05 | ||
| Apollo Scientific | OR346085-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 1g |
£79.00 | 2025-02-19 | ||
| Apollo Scientific | OR346085-5g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 5g |
£334.00 | 2025-02-19 | ||
| Apollo Scientific | OR346085-10g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 10g |
£614.00 | 2025-02-19 | ||
| abcr | AB303110-1 g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 1g |
€130.10 | 2022-06-11 | ||
| abcr | AB303110-5 g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 5g |
€372.30 | 2022-06-11 | ||
| abcr | AB303110-10 g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 10g |
€639.50 | 2022-06-11 | ||
| Fluorochem | 218868-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 1g |
£68.00 | 2022-03-01 |
Ethyl 3-Chloro-2,4-dioxopentanoate Suppliers
Ethyl 3-Chloro-2,4-dioxopentanoate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethyl 3-Chloro-2,4-dioxopentanoate
Ethyl 3-Chloro-2,4-dioxopentanoate: A Comprehensive Overview
Ethyl 3-Chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound, with its unique structure and functional groups, plays a pivotal role in various chemical reactions and applications. In this article, we delve into the properties, synthesis methods, applications, and recent advancements related to Ethyl 3-Chloro-2,4-dioxopentanoate.
The molecular structure of Ethyl 3-Chloro-2,4-dioxopentanoate consists of a pentanoate backbone with a chlorine atom at the third position and two ketone groups at the second and fourth positions. This arrangement imparts the compound with reactivity that makes it suitable for a wide range of chemical transformations. The presence of multiple functional groups allows for selective reactions, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Ethyl 3-Chloro-2,4-dioxopentanoate in the synthesis of bioactive molecules. Researchers have utilized this compound as a key intermediate in the development of novel pharmaceutical agents. For instance, its ability to undergo nucleophilic attacks has been exploited in the construction of complex ring systems, which are essential components of many drug molecules.
In addition to its role in drug discovery, Ethyl 3-Chloro-2,4-dioxopentanoate has found applications in agrochemicals and materials science. Its reactivity with various nucleophiles has made it a valuable precursor in the synthesis of pesticides and herbicides. Furthermore, recent advancements in polymer chemistry have explored the use of this compound as a building block for creating functional polymers with tailored properties.
The synthesis of Ethyl 3-Chloro-2,4-dioxopentanoate involves a multi-step process that typically begins with the chlorination of an appropriate precursor. The exact methodology depends on the desired purity and scale of production. Recent innovations in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental standpoint, understanding the degradation pathways of Ethyl 3-Chloro-2,4-dioxopentanoate is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo hydrolysis or biodegradation, reducing its persistence in the environment. These findings are particularly relevant for industries relying on this compound to ensure sustainable practices.
In conclusion, Ethyl 3-Chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties continue to drive innovation in organic synthesis and material development. As research progresses, new applications and improved synthetic methods are expected to further enhance its utility in both academic and industrial settings.
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